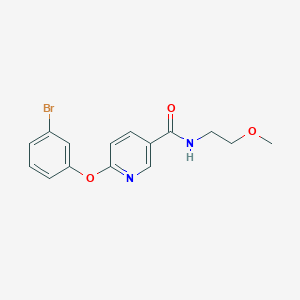![molecular formula C23H24N2O4S2 B7550780 N-[1-(2-phenylphenyl)sulfonylpiperidin-4-yl]benzenesulfonamide](/img/structure/B7550780.png)
N-[1-(2-phenylphenyl)sulfonylpiperidin-4-yl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-phenylphenyl)sulfonylpiperidin-4-yl]benzenesulfonamide, also known as N-((4-(2-phenyl-2-(piperidin-4-yl)ethyl)phenyl)sulfonyl)-benzenesulfonamide or PSB-603, is a chemical compound that has been extensively studied for its potential therapeutic applications in various medical fields.
Wirkmechanismus
The mechanism of action of PSB-603 involves the inhibition of the protein kinase C (PKC) isoform PKCε. PKCε is involved in various cellular processes, including cell proliferation, apoptosis, and inflammation. PSB-603 binds to the regulatory domain of PKCε, preventing its activation and downstream signaling.
Biochemical and Physiological Effects
PSB-603 has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth, reduction of pro-inflammatory cytokine production, and analgesic effects. In addition, PSB-603 has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PSB-603 in lab experiments is its specificity for PKCε, which allows for the study of the specific effects of PKCε inhibition. However, a limitation of using PSB-603 is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
For the study of PSB-603 include further investigation of its potential therapeutic applications in cancer, inflammation, and pain management. In addition, research could focus on developing more soluble analogs of PSB-603 for improved administration in experimental settings. Finally, the development of PSB-603 as a therapeutic agent will require further preclinical and clinical studies to evaluate its safety and efficacy in humans.
Synthesemethoden
The synthesis of PSB-603 involves the reaction of 4-piperidinyl-benzenesulfonamide and 2-bromo-1,2-diphenylethane in the presence of potassium carbonate and 18-crown-6 ether. The reaction mixture is then heated at 90°C for 24 hours, followed by purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
PSB-603 has been studied extensively for its potential therapeutic applications in various medical fields, including cancer, inflammation, and pain management. It has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer cells. PSB-603 has also been found to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines in vitro and in vivo. In addition, PSB-603 has been shown to have analgesic effects, reducing pain in animal models of neuropathic pain.
Eigenschaften
IUPAC Name |
N-[1-(2-phenylphenyl)sulfonylpiperidin-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c26-30(27,21-11-5-2-6-12-21)24-20-15-17-25(18-16-20)31(28,29)23-14-8-7-13-22(23)19-9-3-1-4-10-19/h1-14,20,24H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGHDICMIJYULS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide](/img/structure/B7550699.png)
![2-[[4-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]phenyl]methyl]isoindole-1,3-dione](/img/structure/B7550708.png)
![N-(1-adamantyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]propanamide](/img/structure/B7550714.png)
![[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550718.png)

![4-[2-[(5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanoyl]-7-(trifluoromethyl)-1,3-dihydroquinoxalin-2-one](/img/structure/B7550733.png)
![3,5-bis(trifluoromethyl)-N-[1-(3,4,5-trimethoxyphenyl)ethyl]benzamide](/img/structure/B7550739.png)


![1-[2-(4-Bromophenoxy)ethyl]-3-(trifluoromethyl)pyridin-2-one](/img/structure/B7550762.png)
![[2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl] 2-chlorobenzoate](/img/structure/B7550764.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide](/img/structure/B7550775.png)
![3-[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7550786.png)
![2-(4-ethoxyphenyl)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7550794.png)